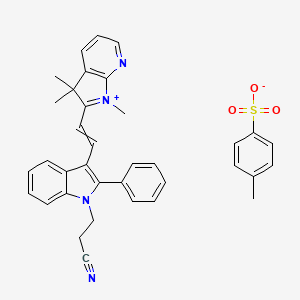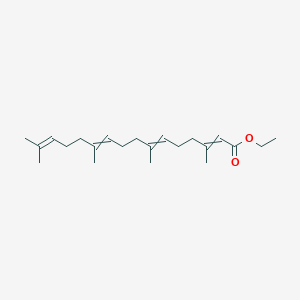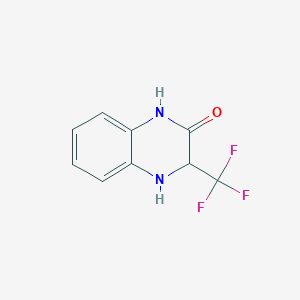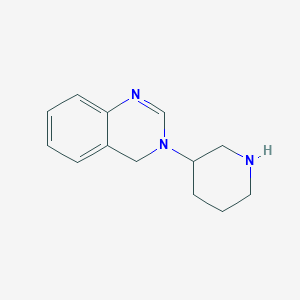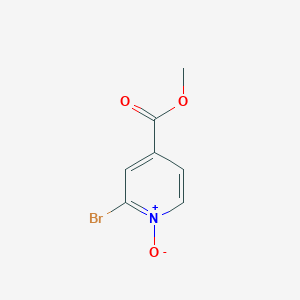
Methyl 2-bromo-1-oxo-1lambda~5~-pyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-bromoisonicotinate 1-oxide is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of isonicotinic acid, where the bromine atom is substituted at the second position of the pyridine ring, and the ester group is methylated
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2-bromoisonicotinate 1-oxide can be synthesized through several methods. One common approach involves the bromination of methyl isonicotinate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of methyl 2-bromoisonicotinate 1-oxide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Methyl 2-bromoisonicotinate 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the nitro group can yield amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution Reactions: Formation of substituted isonicotinates.
Oxidation Reactions: Formation of oxides or carboxylic acids.
Reduction Reactions: Formation of amines or other reduced derivatives.
科学的研究の応用
Methyl 2-bromoisonicotinate 1-oxide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of methyl 2-bromoisonicotinate 1-oxide involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.
類似化合物との比較
- Methyl 3-bromoisonicotinate
- Methyl 3-fluoroisonicotinate
- Methyl 2-aminoisonicotinate
- Methyl 2-cyanoisonicotinate
- Methyl 2-fluoroisonicotinate
Comparison: Methyl 2-bromoisonicotinate 1-oxide is unique due to the presence of the bromine atom at the second position and the ester group. This structural feature imparts distinct reactivity and properties compared to other similar compounds. For instance, methyl 3-bromoisonicotinate has the bromine atom at the third position, leading to different chemical behavior and applications.
特性
CAS番号 |
860369-93-3 |
|---|---|
分子式 |
C7H6BrNO3 |
分子量 |
232.03 g/mol |
IUPAC名 |
methyl 2-bromo-1-oxidopyridin-1-ium-4-carboxylate |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(10)5-2-3-9(11)6(8)4-5/h2-4H,1H3 |
InChIキー |
WNAJRKCRUUMYMH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=[N+](C=C1)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


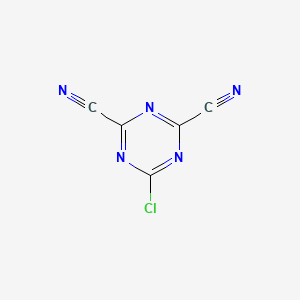
![2-Chloro-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13972843.png)
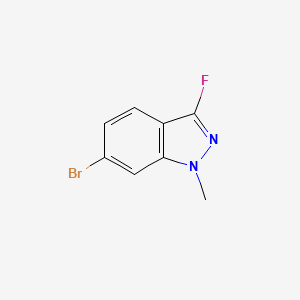

![Tert-butyl 4-[(4-fluorobenzyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B13972871.png)
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,8-dimethyl-4-oxo-, ethyl ester](/img/structure/B13972879.png)
